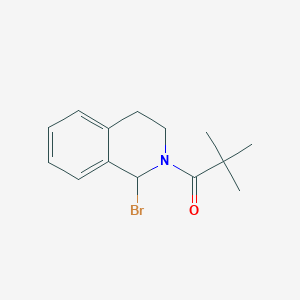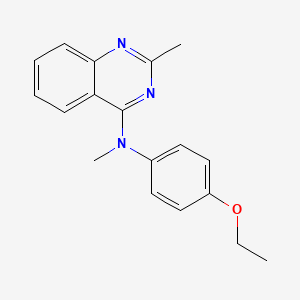
1,1'-Propane-1,3-diyldiisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-Propane-1,3-diyldiisoquinoline is an organic compound that belongs to the class of isoquinoline derivatives. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines. This compound is characterized by the presence of two isoquinoline units connected by a propane-1,3-diyl linker. Isoquinoline derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Propane-1,3-diyldiisoquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclocondensation of aniline derivatives with propane-1,3-diol in the presence of iron-containing catalysts. This reaction is carried out in carbon tetrachloride, yielding the desired isoquinoline derivatives in good yields .
Industrial Production Methods
Industrial production of 1,1’-Propane-1,3-diyldiisoquinoline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
1,1’-Propane-1,3-diyldiisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield dihydroisoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include substituted isoquinolines, dihydroisoquinolines, and quinoline derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
1,1’-Propane-1,3-diyldiisoquinoline has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized isoquinoline derivatives.
作用機序
The mechanism of action of 1,1’-Propane-1,3-diyldiisoquinoline involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for various receptors and enzymes, modulating their activity. For example, it may interact with nicotinic acetylcholine receptors, leading to the inhibition of ion channel function . This interaction can result in various physiological effects, including neuroprotection and modulation of neurotransmitter release.
類似化合物との比較
Similar Compounds
1,1’-Propane-1,3-diylbis(4-tert-butylpyridinium): Similar in structure but contains pyridinium units instead of isoquinoline units.
1,1’-Propane-1,3-diylbis(3-phenylthiourea): Contains phenylthiourea units instead of isoquinoline units.
Uniqueness
1,1’-Propane-1,3-diyldiisoquinoline is unique due to its isoquinoline structure, which imparts distinct chemical and biological properties. The presence of the isoquinoline ring system allows for diverse reactivity and potential biological activities, making it a valuable compound in various research fields.
特性
CAS番号 |
67258-26-8 |
|---|---|
分子式 |
C21H18N2 |
分子量 |
298.4 g/mol |
IUPAC名 |
1-(3-isoquinolin-1-ylpropyl)isoquinoline |
InChI |
InChI=1S/C21H18N2/c1-3-8-18-16(6-1)12-14-22-20(18)10-5-11-21-19-9-4-2-7-17(19)13-15-23-21/h1-4,6-9,12-15H,5,10-11H2 |
InChIキー |
FROKLKWDNCODQM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CN=C2CCCC3=NC=CC4=CC=CC=C43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![9-Bromonaphtho[2,1-b]benzofuran](/img/structure/B11833248.png)
![N-[1-(azepan-3-yl)-7-chlorobenzimidazol-2-yl]-2-methylpyridine-4-carboxamide;hydrochloride](/img/structure/B11833257.png)


![7-Chloro-2-(4-(trifluoromethyl)phenyl)pyrazolo[1,5-A]pyridine](/img/structure/B11833281.png)
![(6S,9R,10S,11S,13S,16R,17R)-17-acetyl-6,9-difluoro-11,17-dihydroxy-10,13,16-trimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-3-one](/img/structure/B11833288.png)


![2-(4-Chlorophenyl)-2H-pyrazolo[4,3-c]isoquinolin-3-ol](/img/structure/B11833301.png)


![1-O-tert-butyl 3a-O-ethyl 3,4,5,6,7,7a-hexahydro-2H-pyrrolo[2,3-c]pyridine-1,3a-dicarboxylate](/img/structure/B11833333.png)

